
5-Bromo-2-isobutoxipirimidina
Descripción general
Descripción
5-Bromo-2-isobutoxypyridine, also known as 5-Bromo-2-isobutoxy-4-pyridinol, is an organic compound belonging to the class of pyridines. It is a colorless liquid with a molecular weight of 207.08 g/mol and a melting point of -84°C. 5-Bromo-2-isobutoxypyridine is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and polymers.
Aplicaciones Científicas De Investigación
Síntesis orgánica: Reacciones de acoplamiento cruzado de Suzuki
5-Bromo-2-isobutoxipirimidina: es un compuesto valioso en la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki . Estas reacciones son cruciales para crear enlaces carbono-carbono, un paso esencial en la síntesis de moléculas orgánicas complejas. El grupo bromo en este compuesto actúa como un buen grupo saliente, facilitando el acoplamiento con reactivos de organoboro.
Química medicinal: Descubrimiento de fármacos
En el descubrimiento de fármacos, This compound sirve como un bloque de construcción para crear nuevos compuestos farmacéuticos. Su anillo de piridina es un motivo común en los fármacos, y el sustituyente bromo se puede modificar aún más para mejorar la actividad biológica de los posibles terapéuticos.
Ciencia de los materiales: Síntesis de cristales líquidos
Las características estructurales del compuesto lo hacen adecuado para sintetizar dopantes quirales utilizados en cristales líquidos . Estos materiales son cruciales para las tecnologías de visualización, y la capacidad de ajustar finamente las propiedades de los cristales líquidos utilizando estos dopantes es de gran importancia industrial.
Bioquímica: Estudios de inhibición enzimática
En bioquímica, This compound se puede utilizar para estudiar la inhibición enzimática . Al incorporar este compuesto en sustratos o inhibidores, los investigadores pueden investigar la interacción con enzimas específicas, lo cual es fundamental para comprender los mecanismos de la enfermedad y desarrollar fármacos.
Biología química: Derivados de ácido bórico
Este compuesto es fundamental en la síntesis de derivados de ácido bórico, que tienen aplicaciones en biología química . Estos derivados se utilizan en diversos ensayos bioquímicos y pueden actuar como sondas moleculares o sensores.
Química industrial: Desarrollo de catalizadores
This compound: también se utiliza en el desarrollo de catalizadores para reacciones químicas industriales . Los catalizadores derivados de este compuesto pueden mejorar la eficiencia y la selectividad de los procesos químicos, lo que lleva a una fabricación más sostenible.
Química supramolecular: Sistemas huésped-huésped
En la química supramolecular, el compuesto puede contribuir al diseño de sistemas huésped-huésped . Su capacidad para interactuar con otras moléculas a través de enlaces no covalentes permite la construcción de ensamblajes moleculares complejos con funciones específicas.
Ciencia de polímeros: Síntesis de monómeros
Por último, This compound puede actuar como un monómero en la síntesis de polímeros. Los polímeros que contienen unidades de piridina tienen propiedades electrónicas únicas y se pueden utilizar en diversas aplicaciones, desde materiales conductores hasta superficies biocompatibles.
Mecanismo De Acción
Target of Action
It’s known that brominated compounds often participate in suzuki–miyaura (sm) cross-coupling reactions , which involve transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, 5-Bromo-2-isobutoxypyridine likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound can participate in sm coupling reactions, which are widely applied in organic synthesis . These reactions involve the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
As a participant in sm coupling reactions, the compound likely contributes to the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
The action of 5-Bromo-2-isobutoxypyridine can be influenced by various environmental factors. For instance, the success of SM coupling reactions, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Additionally, the stability of the compound and its reagents can impact the efficacy of these reactions .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-isobutoxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of 5-Bromo-2-isobutoxypyridine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 5-Bromo-2-isobutoxypyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 5-Bromo-2-isobutoxypyridine can alter the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Bromo-2-isobutoxypyridine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases, which play a critical role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, 5-Bromo-2-isobutoxypyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-2-isobutoxypyridine can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-isobutoxypyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 5-Bromo-2-isobutoxypyridine has been associated with changes in cellular function, including alterations in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-isobutoxypyridine vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, 5-Bromo-2-isobutoxypyridine can exhibit toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
5-Bromo-2-isobutoxypyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can lead to the formation of various metabolites, which can have different biological activities. The metabolic pathways of 5-Bromo-2-isobutoxypyridine also involve the participation of cofactors, which are essential for the enzymatic reactions .
Transport and Distribution
The transport and distribution of 5-Bromo-2-isobutoxypyridine within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and can bind to various proteins within the cell . This binding can influence its localization and accumulation within different cellular compartments, affecting its overall activity .
Subcellular Localization
The subcellular localization of 5-Bromo-2-isobutoxypyridine is an important determinant of its function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 5-Bromo-2-isobutoxypyridine has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
5-bromo-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)6-12-9-4-3-8(10)5-11-9/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGNKNXWZBYWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

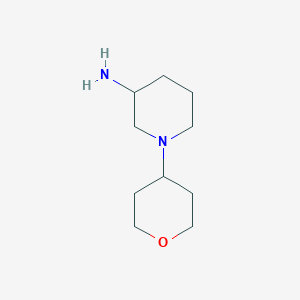
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine](/img/structure/B1400851.png)
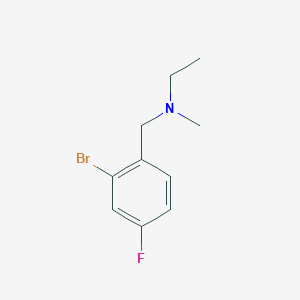
![(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1400854.png)
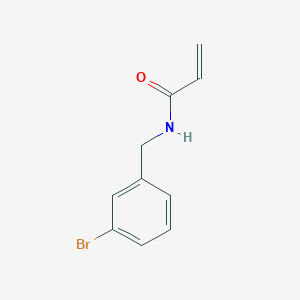
![(5-Aminopentyl)[(3-bromophenyl)methyl]methylamine](/img/structure/B1400857.png)
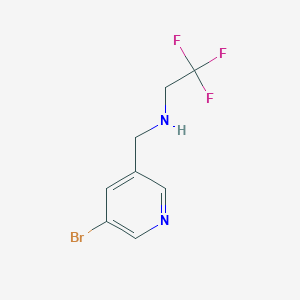
![(3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine](/img/structure/B1400859.png)
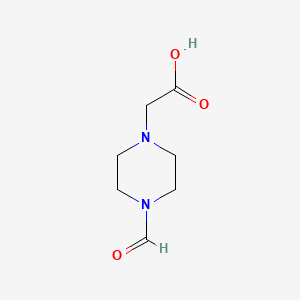
![[2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid](/img/structure/B1400862.png)
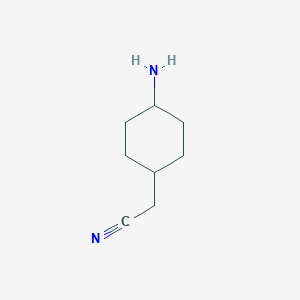

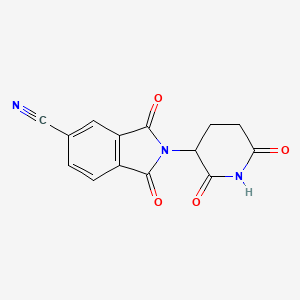
![7H-pyrrolo[2,3-c]pyridazin-4-ol](/img/structure/B1400870.png)